molecular formula C14H20N2O4S B2449369 1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine CAS No. 392236-49-6

1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine

Cat. No.: B2449369
CAS No.: 392236-49-6
M. Wt: 312.38
InChI Key: XRHCTPHTDBKVIJ-UHFFFAOYSA-N
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Description

1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine is an organic compound characterized by its unique chemical structure, which includes a piperidine ring attached to a sulfonyl group and a nitrophenyl moiety

Preparation Methods

The synthesis of 1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine typically involves the reaction of 2,4,6-trimethyl-3-nitrobenzenesulfonyl chloride with piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl-piperidine bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. It is often used in the development of other pharmaceuticals and specialty chemicals.

Biology

  • Antimicrobial Activity : Research indicates that 1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.
Bacterial StrainActivity Level
Salmonella typhiModerate to strong
Bacillus subtilisModerate to strong
Other strainsWeak to moderate
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, it has shown selective cytotoxicity against colon cancer cells expressing oncogenic mutations.

Medicine

  • Drug Development : The compound is being explored for its potential use in drug development, particularly as a lead compound for new antimicrobial and anticancer agents.

Industry

  • Production of Specialty Chemicals : Its unique structure makes it valuable in the production of specialty chemicals and materials used in various industrial applications.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. Results revealed significant antibacterial activity against Salmonella typhi, with an IC50 value comparable to established antibiotics.

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in colon cancer cells with mutant APC genes.

Mechanism of Action

The mechanism of action of 1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The nitrophenyl moiety can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other sulfonyl-piperidine derivatives and nitrophenyl compounds. What sets 1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 1-((4-Methyl-3-nitrophenyl)sulfonyl)piperidine
  • 1-((2,4-Dimethyl-3-nitrophenyl)sulfonyl)piperidine

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.

Biological Activity

1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a sulfonyl group and a nitrophenyl moiety. Its unique structure allows it to engage in various chemical interactions that may underlie its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group is known for forming strong interactions with proteins and enzymes, potentially modulating various biochemical pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to strong
Bacillus subtilisModerate to strong
Other strainsWeak to moderate

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

The compound's anticancer potential has also been explored. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. For instance, it has shown selective cytotoxicity against colon cancer cells expressing oncogenic mutations while sparing normal cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results revealed that this compound exhibited significant antibacterial activity against Salmonella typhi, with an IC50 value comparable to established antibiotics .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in colon cancer cells with mutant APC genes, suggesting its potential as a targeted therapy for specific cancer types .

Comparative Analysis

To understand the unique properties of this compound relative to other similar compounds, a comparison was made with other piperidine derivatives:

Compound Antimicrobial Activity Anticancer Activity
1-((2,4-Dimethyl-3-nitrophenyl)sulfonyl)piperidineModerateLow
1-((4-Methyl-3-nitrophenyl)sulfonyl)piperidineStrongModerate
This compound Strong High

This table highlights the superior biological activity of this compound compared to its analogs .

Properties

IUPAC Name

1-(2,4,6-trimethyl-3-nitrophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-10-9-11(2)14(12(3)13(10)16(17)18)21(19,20)15-7-5-4-6-8-15/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHCTPHTDBKVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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